(2,3-Dichloro-4-cyanophenyl)boronic acid
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Overview
Description
(2,3-Dichloro-4-cyanophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a cyano group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-4-cyanophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,3-dichloro-4-cyanophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dichloro-4-cyanophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2,3-Dichloro-4-cyanophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling .
Biology and Medicine: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of (2,3-Dichloro-4-cyanophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 2-Cyanophenylboronic acid
- 3-Cyanophenylboronic acid
- 4-Cyanophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness: (2,3-Dichloro-4-cyanophenyl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the electronic properties of the compound, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
(2,3-dichloro-4-cyanophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQETUSSHOFBGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C#N)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.83 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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